2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1310404-27-3
VCID: VC3809069
InChI: InChI=1S/C10H14BClN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-6-13-8(12)14-7/h5-6H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=NC(=NC=C2)Cl
Molecular Formula: C10H14BClN2O2
Molecular Weight: 240.5 g/mol

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

CAS No.: 1310404-27-3

Cat. No.: VC3809069

Molecular Formula: C10H14BClN2O2

Molecular Weight: 240.5 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine - 1310404-27-3

Specification

CAS No. 1310404-27-3
Molecular Formula C10H14BClN2O2
Molecular Weight 240.5 g/mol
IUPAC Name 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Standard InChI InChI=1S/C10H14BClN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-6-13-8(12)14-7/h5-6H,1-4H3
Standard InChI Key QQSUAGFVCYBRDH-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=NC(=NC=C2)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=NC(=NC=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a white-to-yellow crystalline solid with the systematic IUPAC name 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine. Its structural identity is confirmed through spectroscopic and chromatographic analyses:

PropertyValue
CAS Number1310404-27-3
Molecular FormulaC10H14BClN2O2\text{C}_{10}\text{H}_{14}\text{BClN}_2\text{O}_2
Molecular Weight240.494 g/mol
SMILESCC1(C)OB(OC1(C)C)c2ccnc(Cl)n2
InChI KeyVLAPDEKXZLRRKV-UHFFFAOYSA-N
Purity≥97% (HPLC)

The boronate ester group (pinacol boronic ester) enhances stability and solubility in organic solvents, facilitating its use in catalytic reactions .

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous compounds, such as 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, reveal planar pyrimidine rings with boron atoms adopting trigonal planar geometries . Nuclear magnetic resonance (NMR) spectra typically exhibit characteristic signals for the pinacol methyl groups (δ 1.0–1.3 ppm in 1H^1\text{H}) and pyrimidine protons (δ 8.5–9.0 ppm) .

Synthesis and Reactivity

Reactivity in Cross-Coupling Reactions

The compound’s boronate ester group participates in Suzuki-Miyaura couplings with aryl halides, enabling the formation of biaryl systems. For example:

C10H14BClN2O2+Ar-XPd catalystAr-C4H2ClN2+B(pin)-X\text{C}_{10}\text{H}_{14}\text{BClN}_2\text{O}_2 + \text{Ar-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-C}_4\text{H}_2\text{ClN}_2 + \text{B}(pin)\text{-X}

This reactivity is pivotal in constructing pharmacophores for kinase inhibitors and antiviral agents .

Applications in Pharmaceutical and Material Science

Drug Discovery

The compound’s dual functionality (chlorine for substitution, boronate for coupling) makes it a versatile building block. Notable applications include:

  • Anticancer Agents: As intermediates in synthesizing pyrimidine-based kinase inhibitors (e.g., EGFR and VEGFR inhibitors) .

  • Antiviral Compounds: Incorporation into nucleoside analogs targeting viral polymerases .

Material Science

In polymer chemistry, the boronate group facilitates the development of stimuli-responsive materials. For instance, boron-containing polymers exhibit thermal stability and tunable optical properties .

Hazard CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Comparative Analysis with Structural Analogs

The positional isomerism of the boronate group significantly impacts reactivity:

Property4-Boronate Isomer5-Boronate Isomer
CAS Number1310404-27-31003845-08-6
Melting PointNot reported68°C
Suzuki Coupling EfficiencyModerate (steric hindrance at C4)High (favorable C5 position)
Synthetic AccessibilityRequires specialized precursorsCommercially available

The 4-boronate derivative’s steric constraints may limit its use in certain coupling reactions compared to the 5-isomer .

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